
27-Oxooctacosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-Oxooctacosanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C28H54O3 and its molecular weight is 438.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Identification and Structural Characteristics
27-Oxooctacosanoic acid was first isolated from Legionella pneumophila and Mesorhizobium huakuii via phenol-chloroform-petroleum ether extraction . Key analytical techniques for its characterization include:
-
Gas-liquid chromatography/mass spectrometry (GLC/MS): Confirmed molecular weight (MW = 438.7 g/mol) and fragmentation patterns.
-
Proton nuclear magnetic resonance (¹H-NMR): Identified the ketone group (δ ~2.4 ppm, singlet) and methylene protons adjacent to the carbonyl .
Structural formula:
CH3(CH2)25COCH2COOH
Biosynthetic Pathways
While direct biosynthetic routes for this compound remain unelucidated, analogous pathways for oxo fatty acids suggest:
-
β-Oxidation intermediates: Long-chain fatty acids may undergo partial oxidation, introducing ketone groups.
-
Enzymatic oxidation: Cytochrome P450 or dehydrogenase activity could oxidize a methylene group to a ketone .
Reactivity and Potential Reactions
The ketone group at C-27 confers reactivity consistent with carbonyl chemistry:
3.1. Reduction
-
Catalytic hydrogenation: Likely reduces the ketone to a secondary alcohol, yielding 27-hydroxyoctacosanoic acid (observed as a minor component in L. pneumophila extracts) .
R CO CH2COOH+H2→R CH OH CH2COOH
3.2. Nucleophilic Addition
-
Grignard reagents: Could form tertiary alcohols.
R CO CH2COOH+R MgX→R C OR CH2COOH
3.3. Oxidation
-
Strong oxidants (e.g., KMnO₄): May cleave the carbon chain at the ketone, producing shorter carboxylic acids .
Biological and Chemical Stability
Propiedades
Número CAS |
144796-91-8 |
|---|---|
Fórmula molecular |
C28H54O3 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
27-oxooctacosanoic acid |
InChI |
InChI=1S/C28H54O3/c1-27(29)25-23-21-19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22-24-26-28(30)31/h2-26H2,1H3,(H,30,31) |
Clave InChI |
HAAQMOLIPYBWGD-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O |
Key on ui other cas no. |
144796-91-8 |
Sinónimos |
27-keto octacosanoic acid 27-oxooctacosanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















